tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is a compound that serves as an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through multi-step processes, demonstrating its significance in organic chemistry and drug development. The compound's structural and chemical properties have been characterized using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide crucial insights into its molecular structure and potential reactivity, laying the groundwork for its application in synthesizing more complex molecules (Kong et al., 2016).
Application in Drug Synthesis
The compound is a key intermediate in the synthesis of small molecule anticancer drugs. Its versatility is highlighted by its role in the production of compounds with significant therapeutic potential. For instance, it is used in the creation of molecules designed to target dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. The ability to synthesize such intermediates efficiently and with high yield is vital for the rapid development and optimization of new anticancer therapies (Binliang Zhang et al., 2018).
Biological Evaluation and Structural Analysis
The biological activity of compounds derived from this compound has been investigated. For example, derivatives have been synthesized and evaluated for their antibacterial and anthelmintic activities. While some compounds show moderate activity, these studies are crucial for understanding the biological relevance of such molecules and their potential as leads for drug development. Additionally, crystallographic analysis provides detailed insights into their molecular structures, further aiding in the design and synthesis of more effective derivatives (C. Sanjeevarayappa et al., 2015).
Contribution to Chemical Synthesis Methods
Research involving this compound also contributes to the development of new chemical synthesis methods. The synthesis of related compounds showcases innovative approaches to creating complex molecules, such as the use of regioselective ring-opening reactions and 1,3-dipolar cycloaddition reactions. These methodologies not only expand the toolbox available to synthetic chemists but also enable the more efficient and selective production of pharmacologically relevant compounds (Rianne A. G. Harmsen et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have been used as building blocks in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl 4-(2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-15(20)18-10-8-12(9-11-18)19-13-6-4-5-7-14(13)22-16(19)21/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQQLLBNFTTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627274 | |
Record name | tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162045-53-6 | |
Record name | tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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